1-Methyl-1H-indazole-3-carboxamide

Description

The exact mass of the compound 1-Methyl-1H-indazole-3-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-1H-indazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

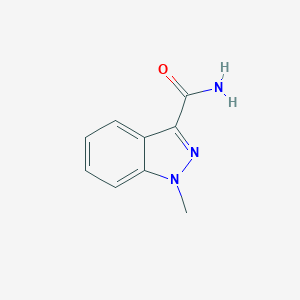

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVROETJHCUDAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129137-93-5 | |

| Record name | 1-methyl-1H-indazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazole-3-carboxamide

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 1-Methyl-1H-indazole-3-carboxamide. This compound belongs to the indazole class, a "privileged scaffold" recognized for its versatile interaction with diverse biological targets and its presence in numerous approved therapeutics.[1] For researchers, drug development professionals, and analytical scientists, a deep understanding of properties such as solubility, lipophilicity, and thermal stability is critical for designing robust experimental protocols and predicting in vivo behavior. This document synthesizes computational data with established analytical principles to offer field-proven insights. It details the causality behind experimental choices, provides self-validating protocols for property determination, and is grounded in authoritative references to ensure scientific integrity.

Introduction & Significance

The 1H-indazole-3-carboxamide framework is a cornerstone in modern medicinal chemistry, forming the structural core of several FDA-approved kinase inhibitor anticancer drugs, including Axitinib and Pazopanib.[1] Its exceptional ability to form key hydrogen bond interactions within enzyme active sites makes it a highly valued scaffold for drug discovery programs.

1-Methyl-1H-indazole-3-carboxamide (Figure 1) serves a dual role in the scientific community. Firstly, it is a crucial synthetic intermediate for the construction of more complex pharmacologically active molecules, such as the antiemetic agent Granisetron.[1][2] Secondly, it functions as an essential analytical reference standard, particularly in forensic and toxicological studies, for the identification and quantification of synthetic cannabinoids that share its core structure.[3] A precise characterization of its physicochemical properties is therefore not merely academic but a prerequisite for its effective application in both synthesis and analysis. These properties govern everything from reaction kinetics and purification efficiency to solubility in biological media and chromatographic behavior.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its identity and structure. 1-Methyl-1H-indazole-3-carboxamide is a bicyclic heteroaromatic compound featuring a benzene ring fused to a pyrazole ring, with a methyl group affixed to the N1 position of the indazole core and a primary carboxamide group at the C3 position.

Table 1: Core Identifiers for 1-Methyl-1H-indazole-3-carboxamide

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-methylindazole-3-carboxamide | [4] |

| CAS Number | 129137-93-5 | [4] |

| Molecular Formula | C₉H₉N₃O | |

| Molecular Weight | 175.19 g/mol | [1] |

| InChIKey | PVROETJHCUDAFG-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CN1N=C(C2=CC=CC=C21)C(=O)N |[4] |

Caption: Molecular structure highlighting the core indazole scaffold.

Physicochemical Properties

The interaction of a molecule with its environment is dictated by its physicochemical properties. For drug candidates, these parameters are critical determinants of Absorption, Distribution, Metabolism, and Excretion (ADME).[5] The following section details the key properties of 1-Methyl-1H-indazole-3-carboxamide, summarizing them in Table 2.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Physical State | Solid | Inferred from related structures[6] |

| Boiling Point | 418.3 ± 18.0 °C | Predicted[3] |

| Density | 1.35 ± 0.1 g/cm³ | Predicted[3] |

| logP (o/w) | 0.8 | Computed (XLogP3)[4] |

| Hydrogen Bond Donors | 1 (Amide -NH₂) | Calculated[4] |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Pyrazole N) | Calculated[4] |

| Topological Polar Surface Area | 60.9 Ų | Calculated[4] |

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes.[7] A logP value of 0 indicates equal partitioning between the lipid and aqueous phases, with positive and negative values indicating higher lipophilicity and hydrophilicity, respectively.[8]

1-Methyl-1H-indazole-3-carboxamide has a computed logP of 0.8 .[4] This value suggests that the compound is moderately lipophilic. This is a favorable characteristic in drug development, as it strikes a balance between being lipid-soluble enough to permeate cell membranes and water-soluble enough to dissolve in physiological fluids.

Solubility

Solubility is a limiting factor in many biological assays and is a key determinant of oral bioavailability. Indazole derivatives are often characterized by poor aqueous solubility, which necessitates the use of organic solvents for preparing stock solutions.[9][10]

-

Aqueous Solubility : While experimental data is not available, the moderate logP and presence of hydrogen bonding groups suggest low but non-negligible aqueous solubility.

-

Organic Solubility : This compound is expected to be readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in alcohols like ethanol.[9] For in vitro assays, DMSO is the recommended solvent for creating high-concentration stock solutions (e.g., 10-20 mM).[9]

Causality Insight: The molecule's planarity and aromaticity contribute to a stable crystal lattice, which requires significant energy to overcome for dissolution. The primary amide group can both donate and accept hydrogen bonds, aiding solubility in polar solvents, but the overall hydrophobic character of the bicyclic core limits aqueous solubility.

Acidity and Basicity (pKa)

The pKa value defines the ionization state of a compound at a given pH, which profoundly affects its solubility, permeability, and target binding. 1-Methyl-1H-indazole-3-carboxamide has two primary functional groups of interest:

-

Amide (-CONH₂) : The protons on the amide nitrogen are exceptionally weak acids, with a pKa typically above 17. They will not ionize under physiological conditions.

-

Indazole Nitrogens : The pyrazole-like nitrogens in the indazole ring are weakly basic. The methylation at the N1 position leaves the N2 nitrogen as the primary site for protonation. Its pKa is expected to be low (estimated < 2-3), meaning the compound will be predominantly neutral across the physiological pH range.

Significance: A neutral charge state at physiological pH (around 7.4) is consistent with the compound's moderate logP and supports its ability to passively diffuse across cell membranes.

Synthesis and Reactivity

Understanding the synthetic route to 1-Methyl-1H-indazole-3-carboxamide is essential for researchers who may need to produce it or its derivatives. The most common and logical pathway involves the amidation of its carboxylic acid precursor, 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA).[1][2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 3. 1-Methyl-1H-indazole-3-carboxaMide [myskinrecipes.com]

- 4. 1-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 21699713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. acdlabs.com [acdlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Versatility of the 1-Methyl-1H-indazole-3-carboxamide Scaffold: A Gateway to Diverse Pharmacological Mechanisms

Abstract

The 1-methyl-1H-indazole-3-carboxamide core, while itself a chemical intermediate, represents a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery. Its unique structural and electronic properties have enabled the development of a vast array of pharmacologically active agents with highly diverse mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms of action stemming from this versatile indazole-3-carboxamide framework. We will dissect its role in the design of potent kinase inhibitors, cannabinoid receptor agonists, and serotonin receptor modulators, among others. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the structure-activity relationships and experimental methodologies crucial for harnessing the full potential of this remarkable chemical architecture.

Introduction: The "Privileged" Indazole-3-Carboxamide Core

In the realm of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a foundational template for the development of a wide range of therapeutic agents.[1] The 1H-indazole-3-carboxamide structure perfectly embodies this concept. Its rigid bicyclic system, combined with the hydrogen bond donor and acceptor capabilities of the carboxamide group, provides an ideal starting point for creating ligands with high affinity and specificity for various protein targets. The methylation at the N-1 position, as in 1-methyl-1H-indazole-3-carboxamide, further influences the molecule's conformational properties and metabolic stability, making it a key precursor in the synthesis of more complex, pharmacologically active molecules.[1] This guide will delve into the primary signaling pathways modulated by derivatives of this core structure.

Mechanism I: Kinase Inhibition in Oncology

The indazole scaffold is a prominent feature in several FDA-approved kinase inhibitor anticancer drugs, such as Axitinib and Pazopanib.[1] Derivatives of 1H-indazole-3-carboxamide have been extensively explored as inhibitors of various kinases critical to cancer cell proliferation, survival, and metastasis.[2]

Targeting p21-Activated Kinase 1 (PAK1)

Aberrant activation of p21-activated kinase 1 (PAK1) is strongly associated with tumor progression, making it a compelling target for anticancer therapies.[2][3] Derivatives of 1H-indazole-3-carboxamide have emerged as potent and selective PAK1 inhibitors.[2][3]

-

Molecular Interaction: These inhibitors typically occupy the ATP-binding pocket of the kinase. The indazole ring forms key hydrogen bonds and hydrophobic interactions, while the carboxamide linker allows for the strategic placement of substituents to engage with specific residues within the kinase domain, thereby achieving high potency and selectivity.[3]

-

Downstream Signaling and Cellular Effects: By inhibiting PAK1, these compounds can suppress the migration and invasion of cancer cells.[2][3] This is often achieved through the downregulation of transcription factors like Snail, a key regulator of the epithelial-mesenchymal transition (EMT), a process crucial for metastasis.[2][3] A representative derivative, compound 30l, demonstrated a potent PAK1 IC₅₀ value of 9.8 nM and significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells.[2]

Caption: PAK1 Inhibition by 1H-Indazole-3-carboxamide Derivatives.

Targeting Phosphoinositide 3-Kinase (PI3K)

The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a common feature in many human cancers. The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the development of PI3K inhibitors.[1]

-

Molecular Interaction: These compounds are believed to inhibit PI3K by forming hydrogen bonds within the enzyme's active site, thereby disrupting its catalytic function and blocking the phosphorylation of its downstream targets.[1]

-

Downstream Signaling and Cellular Effects: Inhibition of PI3K leads to the deactivation of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation. This can ultimately induce apoptosis (programmed cell death) and reduce tumor growth.

Caption: PI3K Signaling Pathway and Inhibition by Indazole Scaffolds.

Mechanism II: Cannabinoid Receptor Agonism

The 1H-indazole-3-carboxamide scaffold is a defining structural feature in a major class of synthetic cannabinoids.[1] These compounds are potent agonists of both the CB1 and CB2 cannabinoid receptors, often with greater potency than the endogenous cannabinoid anandamide.[1][4]

-

Molecular Interaction: Synthetic cannabinoids based on this scaffold, such as AB-PINACA and AB-FUBINACA, bind to and activate the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). This binding mimics the effects of natural cannabinoids.

-

Downstream Signaling and Cellular Effects: Activation of CB1 receptors, primarily located in the central nervous system, leads to the psychoactive effects associated with these compounds. CB2 receptor activation, mainly in the immune system, has immunomodulatory effects. The downstream signaling involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

| Compound | Target(s) | Reported Effect |

| AB-PINACA | CB1 and CB2 Receptors | Potent Agonist |

| AB-FUBINACA | CB1 and CB2 Receptors | Potent Agonist |

| Methyl 1H-indazole-3-carboxylate | CB1 and CB2 Receptors | Agonist[4] |

Table 1: Examples of Indazole-3-Carboxamide-Based Cannabinoid Receptor Agonists.

Mechanism III: Serotonin Receptor (5-HT) Modulation

Derivatives of 1H-indazole-3-carboxamide have also been developed as selective ligands for serotonin receptors, particularly the 5-HT₄ receptor.[5]

-

Molecular Interaction and Selectivity: Researchers have successfully designed N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives that act as potent and selective 5-HT₄ receptor antagonists.[5] A key achievement in this area has been the development of compounds with high selectivity over the 5-HT₂ₐ receptor and the hERG potassium channel, thereby mitigating potential safety concerns that have plagued earlier generations of 5-HT₄ ligands.[5]

-

Therapeutic Potential: Selective 5-HT₄ receptor antagonists have shown promise in preclinical models of analgesia. One such compound, 12g, demonstrated a significant antinociceptive effect in animal models, highlighting its potential as a lead compound for the development of novel pain therapeutics.[5]

Experimental Protocols for Mechanistic Elucidation

Kinase Inhibition Assay (Example: PAK1)

Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.

Methodology:

-

Reagents and Materials: Recombinant human PAK1 enzyme, ATP, substrate peptide (e.g., a fluorescently labeled peptide), kinase buffer, test compound, and a multi-well plate.

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a multi-well plate, add the kinase buffer, the substrate peptide, and the diluted test compound. c. Initiate the kinase reaction by adding a solution of ATP and the recombinant PAK1 enzyme. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Measure the amount of phosphorylated substrate, often using fluorescence polarization, TR-FRET, or luminescence-based methods.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cannabinoid Receptor Binding Assay

Objective: To measure the affinity of a test compound for the CB1 or CB2 receptor.

Methodology:

-

Reagents and Materials: Cell membranes expressing human CB1 or CB2 receptors, a radiolabeled ligand (e.g., [³H]CP-55,940), binding buffer, test compound, and glass fiber filters.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In test tubes, combine the cell membranes, the radiolabeled ligand, and either the test compound or vehicle. c. Incubate at a controlled temperature to allow binding to reach equilibrium. d. Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. e. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Caption: General Workflows for In Vitro Mechanistic Assays.

Conclusion

The 1-methyl-1H-indazole-3-carboxamide scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent versatility has allowed for the creation of potent and selective modulators of diverse biological targets, from kinases involved in cancer to G-protein coupled receptors in the central nervous system. A thorough understanding of the distinct mechanisms of action enabled by this core, coupled with robust experimental validation, is paramount for the continued development of novel therapeutics. As research progresses, this foundational scaffold will undoubtedly continue to yield new classes of compounds with significant therapeutic potential across a wide spectrum of diseases.

References

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Der Pharma Chemica. [Link]

-

Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - ResearchGate. ResearchGate. [Link]

-

(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

-

Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. PubMed. [Link]

-

Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central. PubMed Central. [Link]

-

1-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 21699713 - PubChem. PubChem. [Link]

-

Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1-Methyl-1H-indazole-3-carboxamide Derivatives

Abstract

The 1-methyl-1H-indazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1] This technical guide provides an in-depth exploration of the diverse pharmacological activities exhibited by derivatives of this scaffold, with a focus on their applications in oncology, inflammation, and infectious diseases. We will delve into the nuanced structure-activity relationships (SAR) that govern their potency and selectivity, detail the synthetic methodologies for their preparation, and provide exemplary protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

Introduction: The Significance of the Indazole Nucleus

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the design of therapeutic agents.[2][3] Its unique electronic properties and conformational rigidity allow for precise interactions with a wide range of biological targets. The 1-methyl-1H-indazole-3-carboxamide framework, in particular, has emerged as a highly versatile template for the development of potent and selective modulators of key cellular processes. Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance in oncology.[1][4] This guide will systematically dissect the biological activities stemming from this core structure, providing a comprehensive resource for its application in drug discovery.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 1-methyl-1H-indazole-3-carboxamide have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and progression.[4][5]

Inhibition of p21-Activated Kinase 1 (PAK1)

Aberrant activation of p21-activated kinase 1 (PAK1) is strongly associated with tumor progression, making it a compelling target for anticancer therapies.[5][6] 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[5][6]

A noteworthy example is compound 30l , which exhibited an IC₅₀ value of 9.8 nM against PAK1.[1][5][6] Mechanistically, the inhibition of PAK1 by these derivatives has been shown to suppress the migration and invasion of cancer cells.[1][5][6] Specifically, compound 30l was found to downregulate the expression of Snail, a key transcription factor that induces the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][5][6]

Structure-Activity Relationship (SAR) Insights for PAK1 Inhibition:

The potency and selectivity of these inhibitors are heavily influenced by the substituents on the carboxamide nitrogen and the indazole ring.[6]

-

Hydrophobic Ring Substitution: The presence of an appropriate hydrophobic ring that can access the deep back pocket of the kinase is crucial for high inhibitory activity.[6]

-

Hydrophilic Group Introduction: The addition of a hydrophilic group in the solvent-accessible region of the enzyme can enhance selectivity.[6]

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is another key kinase implicated in various cellular processes, and its inhibition is a valid therapeutic strategy for several diseases, including cancer.[7] 1H-indazole-3-carboxamide derivatives have been discovered as a novel class of human GSK-3 inhibitors.[4][7] These compounds bind to the ATP binding site of GSK-3β.[4]

Structure-Activity Relationship (SAR) Insights for GSK-3 Inhibition:

-

Substitution on the Indazole Ring: A methoxy group at the 5-position of the indazole ring has been shown to be important for high potency.[4]

-

Amine Substitution: While simple alkyl substitutions on the amine did not improve activity, the introduction of N-alkylcarboxylic acid moieties on a piperidine ring attached to the carboxamide nitrogen led to a significant increase in inhibitory activity.[4]

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The fibroblast growth factor receptor (FGFR) family of kinases are validated targets in cancer therapy.[1] The indazole scaffold is a key pharmacophore for the development of FGFR inhibitors.[1] Structure-based drug design has been instrumental in developing indazole-containing compounds that effectively target these kinases.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of indazole derivatives is well-documented and is often linked to their ability to modulate key inflammatory pathways.[1]

Inhibition of Pro-inflammatory Cytokines

Indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[8] For instance, 6-nitroindazole demonstrated a potent inhibitory effect on IL-1β with an IC₅₀ value comparable to the standard drug dexamethasone.[8] The mechanism of action is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the scavenging of free radicals.[8]

Calcium-Release Activated Calcium (CRAC) Channel Blockade

The influx of calcium through the calcium-release activated calcium (CRAC) channel is a critical step in the activation of mast cells, which play a central role in allergic and inflammatory responses.[9][10] Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[9][10]

A key finding in this area is the critical importance of the amide linker's regiochemistry. The indazole-3-carboxamide linkage is essential for activity, while the "reverse amide" regioisomer (N-indazol-3-yl amide) is completely inactive.[1][9] This highlights the precise structural requirements for effective target engagement.

Antimicrobial Activity

The versatility of the indazole scaffold extends to the development of antimicrobial agents.[1] Derivatives have shown activity against a range of bacteria and fungi.[1]

N-methyl-3-aryl indazoles have demonstrated dominant activity against various bacterial strains including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans.[1] The combination of the indazole moiety with other pharmacologically active groups, such as rhodanine or 1,2,3-triazoles, has been explored to enhance antimicrobial efficacy.[1]

Synthesis and Experimental Protocols

The synthesis of 1-methyl-1H-indazole-3-carboxamide derivatives typically involves a few key steps.

General Synthesis Scheme

A common route involves the hydrolysis of a methyl 1-methyl-1H-indazole-3-carboxylate precursor to the corresponding carboxylic acid, followed by an amide coupling reaction with the desired amine.[1]

Caption: General synthetic workflow for 1-methyl-1H-indazole-3-carboxamide derivatives.

Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives from the corresponding carboxylic acid.[2]

-

To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents). The addition of coupling agents HOBT and EDC.HCl activates the carboxylic acid for nucleophilic attack by the amine. TEA acts as a base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

-

Stir the reaction mixture at room temperature for 15 minutes. This allows for the complete activation of the carboxylic acid.

-

Add the desired amine (1 equivalent) to the reaction mixture and stir at room temperature for 4-6 hours. The amine attacks the activated carboxylic acid to form the amide bond.

-

Monitor the reaction by TLC. This ensures the reaction has gone to completion.

-

Pour the reaction mixture into ice water and extract the product with 10% methanol in chloroform. This quenches the reaction and allows for the separation of the organic product from the aqueous phase.

-

Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄. These washing steps remove any remaining acidic impurities and water.

-

Evaporate the solvent under reduced pressure and purify the crude product by column chromatography. This yields the pure 1H-indazole-3-carboxamide derivative.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.[11]

-

Prepare a reaction mixture containing the kinase, a suitable peptide substrate, and ATP in a buffer solution. The buffer composition and substrate will be specific to the kinase being assayed.

-

Add varying concentrations of the test compound to the reaction mixture. A dose-response curve is necessary to determine the IC₅₀ value.

-

Incubate the reaction mixture at the optimal temperature for the kinase. This allows the enzymatic reaction to proceed.

-

Measure the extent of the kinase reaction. This can be done using various detection methods, such as:

-

Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Fluorescence-based assays: Detecting the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Antibody-based detection: Using an antibody specific to the phosphorylated substrate (e.g., ELISA).

-

-

Calculate the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%. This is determined by fitting the dose-response data to a suitable sigmoidal curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Data Presentation

The following tables summarize the biological activities of representative 1-methyl-1H-indazole-3-carboxamide derivatives.

Table 1: Anticancer Activity of Selected Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Biological Effect |

| 30l | PAK1 | 9.8 | MDA-MB-231 | Suppressed migration and invasion |

| 51j | GSK-3 | 18 | - | Potent enzyme inhibition |

Table 2: Anti-inflammatory and Antimicrobial Activity

| Compound Class | Biological Target/Organism | Observed Potency/Effect |

| 6-nitroindazole | IL-1β | IC₅₀ = 100.75 µM |

| Indazole-3-carboxamide 12d | CRAC Channel | IC₅₀ = 0.67 µM |

| N-methyl-3-aryl indazoles | X. campestris, B. cereus, E. coli, B. megaterium, C. albicans | Dominant activity against tested strains |

Conclusion and Future Perspectives

The 1-methyl-1H-indazole-3-carboxamide scaffold is a highly fruitful starting point for the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the fields of oncology, inflammation, and infectious diseases. The well-defined structure-activity relationships and established synthetic routes provide a solid foundation for further optimization and development. Future research in this area will likely focus on enhancing the selectivity of these compounds for their respective targets, improving their pharmacokinetic profiles, and exploring their efficacy in in vivo models of disease. The continued exploration of this privileged scaffold promises to yield new and effective treatments for a range of human ailments.

References

-

ResearchGate. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]

-

PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]

-

National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

PubMed. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. [Link]

-

National Center for Biotechnology Information. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [Link]

-

ResearchGate. Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. [Link]

-

National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

ResearchGate. Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies | Request PDF. [Link]

-

ACS Publications. Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

-

National Center for Biotechnology Information. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. [Link]

-

Beth Israel Deaconess Medical Center. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

PubMed. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. [Link]

-

MDPI. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. [Link]

-

ResearchGate. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [research.bidmc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indazole-3-Carboxamide Compounds

Abstract

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent ability to engage in crucial hydrogen bonding interactions, coupled with its synthetic tractability, has established it as a fundamental component in the design of numerous biologically active molecules.[2] Among the various indazole derivatives, the indazole-3-carboxamide moiety has attracted considerable attention, culminating in the discovery of potent and selective modulators for a diverse array of biological targets.[1] This technical guide provides an in-depth exploration of the discovery and history of indazole-3-carboxamide compounds, charting their evolution from chemical curiosities to cornerstone pharmacophores in modern drug development. We will delve into their synthesis, structure-activity relationships (SAR), and the mechanistic underpinnings of their therapeutic applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

A Historical Perspective: The Genesis of a Versatile Scaffold

The journey of indazole chemistry began in the 19th century, with the first synthesis of the indazole nucleus credited to Emil Fischer in the 1880s.[1][3][4] For many decades, research into indazoles was primarily of academic interest, focusing on their chemical properties and the development of novel synthetic routes.[1]

The transition of the indazole scaffold from a subject of academic curiosity to a molecule of medicinal importance was catalyzed by the recognition of its isosteric relationship with other biologically significant scaffolds, such as indole and benzimidazole.[1] This insight, which gained traction in the latter half of the 20th century, prompted medicinal chemists to explore indazoles as potential therapeutic agents. The progress of approved marketed drugs containing the indazole scaffold has been tracked from 1966 to the present day.[5][6][7]

A pivotal moment in this evolution was the functionalization at the 3-position with a carboxamide group. The 3-carboxamide moiety proved to be a critical "handle" for finely tuning the potency, selectivity, and pharmacokinetic profiles of indazole-based compounds.[1] This breakthrough unlocked the vast potential of the scaffold, leading to its current esteemed status as a privileged pharmacophore in the ongoing quest for novel drugs.[1]

Medicinal Chemistry Deep Dive: Synthesis and Structure-Activity Relationship (SAR)

The versatility of the indazole-3-carboxamide scaffold lies in its modular synthetic accessibility, which allows for systematic structural modifications to optimize activity against specific biological targets.

General Synthetic Strategies

The construction of an indazole-3-carboxamide library typically begins with the synthesis of the core intermediate, 1H-indazole-3-carboxylic acid or its corresponding ester.[8] Several methods exist for this, with a common and scalable route proceeding from isatin or phenylhydrazine precursors.[9] Once the core is established, the C3-carboxylic acid is activated and coupled with a diverse range of amines to generate the final carboxamide products.

Protocol 2.1: General Synthesis of 1H-Indazole-3-Carboxamides

This protocol outlines a common, reliable workflow for the laboratory-scale synthesis of a diverse library of 1H-indazole-3-carboxamide derivatives.

Step 1: Synthesis of 1H-Indazole-3-carboxylic Acid (from Isatin)

-

Hydrolysis of Isatin: To a solution of isatin in aqueous sodium hydroxide (NaOH), heat the mixture to induce hydrolytic ring opening.

-

Diazotization: Cool the resulting solution in an ice bath and add sodium nitrite (NaNO₂) solution dropwise to form a diazonium salt intermediate.

-

Reduction & Cyclization: Introduce a reducing agent, such as sodium sulfite (Na₂SO₃), to reduce the diazonium salt, which then undergoes spontaneous cyclization upon acidification to yield 1H-indazole-3-carboxylic acid.[9]

-

Isolation: The product precipitates from the acidic solution and can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amide Coupling

-

Acid Activation: Suspend 1H-indazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a coupling agent like 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents).[10]

-

Add a tertiary amine base, such as triethylamine (TEA) (3 equivalents), and stir the mixture at room temperature for 15-30 minutes to form the activated ester.[10]

-

Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by Thin-Layer Chromatography (TLC).[10]

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or a chloroform/methanol mixture).[10] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final 1H-indazole-3-carboxamide derivative.

The causality behind this experimental design is rooted in efficiency and modularity. The synthesis of the core acid provides a stable, common intermediate that can be produced in bulk. The subsequent amide coupling step is robust and tolerant of a wide variety of functional groups on the amine component, allowing for the rapid generation of a diverse chemical library for screening purposes.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole-3-carboxamide scaffold has yielded potent and selective inhibitors for a multitude of targets. The SAR can be broadly dissected by considering the three main components of the molecule: the indazole core, the N1/N2-substituent, and the C3-carboxamide group.

-

Indazole Core: Substitutions on the benzene ring of the indazole nucleus primarily influence pharmacokinetic properties and can provide additional interactions with the target protein.

-

N1/N2-Position: Alkylation or arylation at the N1 or N2 position is a key strategy for exploring specific pockets within a target's binding site. For instance, in the development of PARP-1 inhibitors, introducing a three-carbon linker at the N1 position connected to various heterocycles led to a significant increase in potency. Similarly, for EP4 receptor antagonists, it was discovered that the 2H-indazole regioisomer was strongly preferred for maintaining antagonist potency over the 1H-regioisomer.

-

C3-Carboxamide: This is arguably the most critical region for modulating activity and selectivity. The nature of the R-group on the amide nitrogen dictates interactions in solvent-exposed regions of the binding site. For PAK1 inhibitors, introducing a hydrophilic group in this region was found to be critical for both inhibitory activity and kinase selectivity.[8] Conversely, for CRAC channel blockers, the orientation of the amide linker itself is paramount; the -CO-NH-Ar regiochemistry is required for activity, while the reverse amide isomer is inactive.[11]

Table 1: SAR Summary of Indazole-3-Carboxamide Derivatives for Various Targets

| Target | Key Compound Example | N1-Substituent | C3-Amide Substituent | Potency (IC₅₀) | Key SAR Observations | Citation(s) |

| CRAC Channel | Compound 12d | 2,4-dichlorobenzyl | 3,5-bis(trifluoromethyl)phenyl | 0.67 µM (Ca²⁺ influx) | The -CO-NH-Ar amide linker regiochemistry is essential for activity. | [11] |

| EP4 Receptor | Compound 14 | 4-fluorobenzyl | 2-methyl-5-fluorophenyl | Single-nanomolar | The 2H-indazole regioisomer is strongly preferred over the 1H isomer. | [12] |

| PARP-1 | Compound 5 | 3-(2,3-dioxoindolin-1-yl)propyl | Unsubstituted (-NH₂) | 6.8 µM | A three-carbon linker at N1 connecting to a heterocyclic moiety enhances potency. | [7] |

| PAK1 | Compound 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 nM | A piperazine moiety with a terminal pyridine ring is crucial for high potency. | [8] |

Mechanisms of Action & Therapeutic Targets

The structural versatility of the indazole-3-carboxamide scaffold has enabled its application against a wide spectrum of biological targets, including ion channels, G-protein coupled receptors (GPCRs), and protein kinases.

Ion Channel Modulation: CRAC Channel Blockade

A significant area of discovery for indazole-3-carboxamides has been in the modulation of ion channels, particularly the Calcium-Release Activated Calcium (CRAC) channel.[11] These channels are critical for controlling calcium influx in immune cells like mast cells and T-cells.[11] Aberrant activation of these cells contributes to numerous inflammatory and autoimmune diseases.[11]

The mechanism of action involves the binding of the indazole-3-carboxamide inhibitor to the Orai protein, the pore-forming subunit of the CRAC channel. This binding event physically occludes the channel pore, preventing the influx of extracellular Ca²⁺. This blockade of calcium signaling effectively dampens the downstream inflammatory response, including the degranulation of mast cells and the release of pro-inflammatory mediators like TNFα.[11]

Kinase Inhibition

Indazoles are recognized as privileged scaffolds for kinase inhibitors, often forming pivotal hydrogen bonding interactions with hinge residues in the ATP-binding pocket.[2] Indazole-3-carboxamides have been successfully developed as potent inhibitors of several kinases implicated in cancer and other diseases.

-

p21-activated kinase 1 (PAK1): Aberrant PAK1 activation is linked to tumor progression. 1H-indazole-3-carboxamide derivatives were identified as potent and highly selective PAK1 inhibitors, which function by occupying the ATP-binding site.[8]

-

Glycogen synthase kinase 3β (GSK-3β): This kinase is a key target in drug discovery for neurological disorders and type-2 diabetes. An in-silico screening effort identified 1H-indazole-3-carboxamides as a novel chemical scaffold for GSK-3β inhibition.[10]

-

Poly(ADP-ribose)polymerase (PARP): While not a kinase, PARP is a critical enzyme in DNA repair and a major oncology target. The indazole-7-carboxamide derivative MK-4827 (Niraparib) is a potent PARP-1 and PARP-2 inhibitor, efficacious in tumors with BRCA-1 and -2 mutations.[13][14]

Protocol 3.1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a self-validating system to determine the inhibitory potential of an indazole-3-carboxamide compound against a target protein kinase.

-

Reagents and Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Prepare a solution of the purified target kinase enzyme.

-

Prepare a solution of a suitable kinase substrate (e.g., a specific peptide).

-

Prepare a solution of ATP, often including a radioactive [γ-³²P]ATP tracer.

-

Prepare serial dilutions of the test indazole-3-carboxamide compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer to all wells.

-

Add the test compound dilutions to the test wells. Add DMSO vehicle to control wells (for 0% and 100% activity).

-

Add the kinase enzyme to all wells except the "no enzyme" control.

-

Add the kinase substrate to all wells.

-

Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Detection and Data Analysis:

-

Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. If using [γ-³²P]ATP, this can be done by washing the membrane to remove unincorporated ATP and measuring the remaining radioactivity with a scintillation counter.

-

Calculate the percentage of kinase activity relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

System Validation: The protocol is self-validating through the inclusion of positive (DMSO vehicle, 100% activity) and negative (no enzyme or a known potent inhibitor) controls. The dose-dependent inhibition observed provides confidence that the effect is specific to the compound being tested.

Conclusion and Future Directions

The indazole-3-carboxamide scaffold has journeyed from its initial synthesis in the 19th century to become a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility is demonstrated by the successful development of compounds targeting a diverse set of proteins, including kinases, GPCRs, ion channels, and DNA repair enzymes.[1] This success highlights the power of systematic structure-activity relationship studies and a deep understanding of target biology.

Future research in this area will likely focus on several key avenues:

-

Novel Target Identification: Applying indazole-3-carboxamide libraries to new and challenging biological targets.

-

Improving Drug-like Properties: Further optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates with superior clinical profiles.

-

Bifunctional Molecules: Utilizing the scaffold as a foundation for developing proteolysis-targeting chimeras (PROTACs) or other bifunctional agents.

The rich history and continued success of indazole-3-carboxamide compounds ensure that they will remain a highly valuable and "privileged" scaffold in the ongoing pursuit of innovative therapeutics for years to come.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2022). PubMed. [Link]

-

Synthesis of indazole-3-carboxylic acid methyl ester. (n.d.). PrepChem.com. [Link]

-

Indazole scaffold: a generalist for marketed and clinical drugs. (2022). ResearchGate. [Link]

-

Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2011). PubMed. [Link]

-

Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]

-

Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PubMed Central. [Link]

- Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011).

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed. [Link]

-

Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]

-

Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (2009). Journal of Medicinal Chemistry. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PubMed Central. [Link]

-

The von Auwers reaction - history and synthetic applications. (2018). PubMed. [Link]

-

Auwers synthesis. (n.d.). Wikipedia. [Link]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. (2003). Semantic Scholar. [Link]

-

Auwers synthesis. (n.d.). chemeurope.com. [Link]

-

The von Auwers Reaction – History and Synthetic Applications. (2018). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Methyl-1H-indazole-3-carboxamide: A Privileged Scaffold in Medicinal Chemistry

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 1-Methyl-1H-indazole-3-carboxamide. We will delve into its core chemical identity, synthesis, and its significant applications as a versatile building block in medicinal chemistry, substantiated by field-proven insights and authoritative references.

Core Chemical Identity: Nomenclature and Properties

1-Methyl-1H-indazole-3-carboxamide is a heterocyclic organic compound featuring an indazole core structure. The indazole ring system is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1]

IUPAC Name and Synonyms

The correct nomenclature is crucial for unambiguous scientific communication. The IUPAC name for this compound is 1-methylindazole-3-carboxamide .[2] It is essential to distinguish it from its isomer, N-methyl-1H-indazole-3-carboxamide, where the methyl group is attached to the amide nitrogen.[3]

A variety of synonyms and identifiers are used in literature and commercial databases, which are summarized in the table below for easy reference.

| Identifier Type | Identifier | Source |

| IUPAC Name | 1-methylindazole-3-carboxamide | PubChem CID 21699713[2] |

| CAS Number | 129137-93-5 | PubChem CID 21699713[2] |

| Molecular Formula | C₉H₉N₃O | PubChem CID 21699713[2] |

| Molecular Weight | 175.19 g/mol | PubChem CID 21699713[2] |

| InChIKey | PVROETJHCUDAFG-UHFFFAOYSA-N | PubChem CID 21699713[2] |

| ChEMBL ID | CHEMBL5597730 | PubChem CID 42477796[3] |

| Other Synonyms | 1-Methyl-1H-indazole-3-carboxaMide | Guidechem[4] |

Physicochemical Properties

Understanding the physicochemical properties of 1-Methyl-1H-indazole-3-carboxamide is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Weight | 175.19 g/mol | PubChem CID 21699713[2] |

| XLogP3 | 0.8 | PubChem CID 21699713[2] |

| Hydrogen Bond Donor Count | 2 | PubChem CID 21699713[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 21699713[2] |

| Rotatable Bond Count | 1 | PubChem CID 21699713[2] |

| Polar Surface Area | 60.9 Ų | PubChem CID 21699713[2] |

Applications in Medicinal Chemistry and Drug Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[1] 1-Methyl-1H-indazole-3-carboxamide serves as a key intermediate and a foundational template for the development of novel therapeutic agents.

Key Intermediate in the Synthesis of Granisetron

One of the most notable applications of 1-Methyl-1H-indazole-3-carboxamide is its role as a direct precursor to 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA), a crucial intermediate in the synthesis of Granisetron.[5][6] Granisetron is a potent 5-HT3 receptor antagonist widely used as an antiemetic agent to manage nausea and vomiting, particularly in patients undergoing chemotherapy.[1][5]

The synthetic pathway from 1-MICA to Granisetron is a well-established process in pharmaceutical manufacturing.[6]

Caption: Synthesis of Granisetron from 1-MICA.

A Scaffold for Novel Enzyme Inhibitors

The 1H-indazole-3-carboxamide moiety is a versatile scaffold for designing various enzyme inhibitors.[1] Research has demonstrated its potential to modulate the activity of key kinases and enzymes involved in cellular signaling pathways.

-

p21-activated kinase 1 (PAK1) Inhibitors: Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of PAK1, a kinase implicated in cancer progression and metastasis.[7][8] The representative compound 30l from one study exhibited an IC50 of 9.8 nM for PAK1 and showed significant activity in suppressing migration and invasion of cancer cells.[7][8] This highlights the potential of this scaffold in developing novel anti-cancer therapeutics.

-

Phosphoinositide 3-Kinase (PI3K) Inhibition: 1-Methyl-1H-indazole-3-carboxamide has been identified as a potential inhibitor of PI3K.[1] The PI3K signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers. The inhibitory action is thought to occur through hydrogen bond formation within the enzyme's active site, disrupting its function.[1]

Connection to Synthetic Cannabinoids

It is important to note that the 1H-indazole-3-carboxamide scaffold is also a prominent feature in a class of synthetic cannabinoids.[1] These compounds are potent agonists of the CB1 and CB2 cannabinoid receptors.[1] While this underscores the diverse biological activity of the scaffold, it also highlights the need for careful structural modification in drug design to ensure target selectivity and avoid unwanted psychoactive effects.

Synthesis and Methodologies

The synthesis of 1-Methyl-1H-indazole-3-carboxamide can be achieved through several routes. A common and effective method involves the N-methylation of an indazole-3-carboxylate precursor followed by amidation.

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway to 1-Methyl-1H-indazole-3-carboxamide.

Caption: General synthetic workflow for 1-Methyl-1H-indazole-3-carboxamide.

Experimental Protocol: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester

This protocol is adapted from a documented procedure for the N-methylation of methyl indazole-3-carboxylate.[9]

Materials:

-

Methyl 1H-indazole-3-carboxylate

-

Sodium hydride (60% dispersion in oil)

-

Dry Dimethylformamide (DMF)

-

Methyl iodide

-

Methylene chloride

-

Magnesium sulfate

-

Petroleum ether

-

Ice

Procedure:

-

Suspend sodium hydride (1.1 eq) in dry DMF.

-

To the stirred suspension, add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in dry DMF dropwise.

-

After the evolution of hydrogen ceases, heat the mixture to 80°C and then cool to ambient temperature.

-

Add a solution of methyl iodide (1.9 eq) in DMF dropwise to the reaction mixture.

-

Stir for 15 minutes, then warm to 50°C for 30 minutes.

-

Cool the reaction to ambient temperature and dilute with ice/water.

-

Extract the aqueous mixture with two portions of methylene chloride.

-

Dry the combined organic extracts with magnesium sulfate and concentrate to an oil.

-

Remove residual DMF by distillation.

-

Triturate the residual oil with petroleum ether to obtain a solid product.

-

Collect the solid by filtration and recrystallize from a suitable solvent like isooctane to yield pure 1-Methyl-1H-indazole-3-carboxylic acid methyl ester.[9]

From Carboxylic Acid to Carboxamide

The subsequent conversion of the methyl ester to the final carboxamide product typically involves a two-step process: hydrolysis of the ester to the carboxylic acid (1-MICA), followed by an amide coupling reaction.[1] Alternatively, direct amidation of the ester is possible. For the coupling reaction, standard reagents such as HOBT and EDC.HCl in the presence of a base like triethylamine can be employed to couple 1-MICA with an amine.[10]

Conclusion

1-Methyl-1H-indazole-3-carboxamide is a molecule of significant interest in the field of medicinal chemistry. Its role as a key intermediate in the synthesis of the blockbuster drug Granisetron and its utility as a privileged scaffold for the development of novel enzyme inhibitors underscore its importance. A thorough understanding of its chemical properties, synthesis, and biological activities is paramount for researchers and scientists aiming to leverage this versatile compound in their drug discovery and development endeavors. The methodologies and insights provided in this guide offer a solid foundation for such pursuits.

References

-

PubChem. N-methyl-1H-indazole-3-carboxamide. National Center for Biotechnology Information. [Link]

-

PubChem. 1-methyl-1H-indazole-3-carboxamide. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [Link]

-

Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]

- Google Patents. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

ResearchGate. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

PubChem. N-(tert-butyl)-1-methyl-1H-indazole-3-carboxamide. National Center for Biotechnology Information. [Link]

-

RSC Advances. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]

-

PharmaCompass. 1-Methylindazole-3-carboxylic acid, 97%. [Link]

-

Der Pharma Chemica. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 21699713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 42477796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Theoretical Modeling of 1-Methyl-1H-indazole-3-carboxamide Interactions with Protein Kinases

Executive Summary

The 1H-indazole-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular signaling pathways.[1][2] Specifically, derivatives of this scaffold have been identified as potent modulators of protein kinases, such as p21-activated kinase 1 (PAK1), which are implicated in cancer progression.[3] This technical guide provides a comprehensive, in-depth framework for the theoretical modeling of 1-Methyl-1H-indazole-3-carboxamide, a representative member of this chemical class. We present a multi-tiered computational workflow designed for researchers, scientists, and drug development professionals. This guide moves beyond a simple recitation of steps to explain the causality behind methodological choices, integrating molecular docking, molecular dynamics, and an introduction to advanced quantum mechanics to build a robust, self-validating model of molecular interaction. Our case study will focus on modeling the interaction of 1-Methyl-1H-indazole-3-carboxamide with PAK1, providing field-proven protocols and actionable insights for drug discovery professionals.

Part 1: Foundational Concepts in Molecular Modeling

The 1-Methyl-1H-indazole-3-carboxamide Scaffold: A Privileged Core

The indazole nucleus is a bicyclic aromatic heterocycle renowned for its ability to interact with a diverse range of biological targets.[1] The 1-Methyl-1H-indazole-3-carboxamide molecule (PubChem CID: 21699713) is a specific derivative of this important scaffold.[4] Its structural rigidity and capacity for forming multiple hydrogen bonds and hydrophobic interactions make it an ideal starting point for inhibitor design. Research has demonstrated that modifications to this core can yield potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in disease.[2][3]

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O | [4] |

| Molecular Weight | 175.19 g/mol | [4][5] |

| IUPAC Name | 1-methylindazole-3-carboxamide | [4] |

| SMILES | CN1C2=CC=CC=C2C(=N1)C(=O)N | [4] |

The Computational Drug Discovery Cascade

Computational methods in drug discovery operate on a spectrum of accuracy versus computational cost.[6][7] The process typically begins with high-throughput, lower-accuracy methods to screen vast chemical libraries and progressively employs more rigorous, computationally expensive techniques to refine and validate a smaller number of promising candidates. This hierarchical approach ensures an efficient allocation of resources, focusing deep computational analysis on the most viable leads.[6]

Part 2: A Case Study Workflow: Modeling Interaction with PAK1

Rationale for Target Selection

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and survival. Its aberrant activation is linked to tumor progression and metastasis.[3] Crucially, a study by Zhang et al. (2020) identified 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors, making it an excellent and scientifically justified target for our case study.[3] We will use the crystal structure of PAK1 to model the binding of 1-Methyl-1H-indazole-3-carboxamide.

System Preparation: The Foundation of a Self-Validating Protocol

The principle of a self-validating system begins with meticulous preparation. The accuracy of any computational model is fundamentally limited by the quality of its starting structures.[[“]] Errors introduced at this stage will propagate through the entire workflow.

Protocol 1: Ligand Preparation

-

Causality: A 3D structure with correct stereochemistry and an optimized geometry is essential for the docking algorithm to properly sample conformational space. Partial charges dictate the electrostatic interactions, which are a primary component of binding affinity. Using quantum mechanics for charge calculation provides a more accurate representation of the electron distribution than empirical methods.[7][9]

-

Step-by-Step Methodology:

-

Obtain 2D Structure: Download the structure of 1-Methyl-1H-indazole-3-carboxamide from PubChem (CID: 21699713) in SDF format.[4]

-

Generate 3D Conformation: Use a molecular modeling tool (e.g., Avogadro, ChemDraw 3D) to generate a 3D structure from the 2D file.

-

Energy Minimization: Perform an initial energy minimization using a classical force field like MMFF94 or UFF to obtain a low-energy starting conformation.

-

Charge Calculation (High Accuracy): For superior accuracy, calculate partial charges using a quantum mechanics approach. A semi-empirical method like AM1-BCC or a more rigorous Density Functional Theory (DFT) calculation (e.g., B3LYP/6-31G*) will yield a more precise electrostatic potential.

-

Save Final Structure: Save the optimized, charged ligand structure in a format compatible with docking software (e.g., .mol2 or .pdbqt).

-

Protocol 2: Receptor Preparation

-

Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (water, crystallization agents) and lack hydrogen atoms. Preparing the receptor involves cleaning the structure to retain only the biologically relevant unit, adding hydrogens, and assigning correct protonation states for amino acid residues at physiological pH, which is critical for defining the correct hydrogen bond network.[2][[“]]

-

Step-by-Step Methodology:

-

Obtain PDB Structure: Download the crystal structure of human PAK1 from the PDB. For this guide, we will use PDB ID: 5DEY.

-

Clean the Structure: Using a molecular visualization tool (e.g., PyMOL, UCSF Chimera), remove all crystallographic water molecules, co-solvents, and any co-crystallized ligands. Retain only the protein chain(s) of interest.

-

Add Hydrogens & Assign Protonation: Use software tools (e.g., H++ server, Schrödinger's Protein Preparation Wizard) to add hydrogen atoms and predict the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a defined pH (typically 7.4).

-

Energy Minimization (Restrained): Perform a brief, restrained energy minimization of the protein structure. This step relaxes any steric clashes or unfavorable geometries introduced during hydrogen addition while ensuring the protein's backbone does not deviate significantly from the experimentally determined conformation.

-

Save Final Structure: Save the prepared receptor structure in a compatible format (e.g., .pdb or .pdbqt).

-

Part 3: Molecular Docking: Predicting the Binding Pose

Theoretical Basis

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor.[10] It utilizes a sampling algorithm to explore various ligand conformations within the binding site and a scoring function to estimate the binding affinity for each pose.[6] While highly effective for rapidly screening compounds, standard docking often treats the protein as rigid, a limitation that is addressed by subsequent molecular dynamics simulations.[6]

Protocol: Molecular Docking with AutoDock Vina

-

Causality: Defining a specific search space (the grid box) focuses the computational effort on the known or predicted binding site, increasing efficiency. The exhaustiveness parameter controls the thoroughness of the conformational search; a higher value increases the likelihood of finding the true energy minimum at the cost of longer computation time.

-

Step-by-Step Methodology:

-

Prepare Files: Convert the prepared ligand and receptor files into the .pdbqt format required by AutoDock Vina, which includes partial charge information and atom types.

-

Define the Binding Site: Identify the ATP-binding site of PAK1. In PDB 5DEY, this can be defined by centering a grid box around the region occupied by the co-crystallized inhibitor. A typical box size would be 25Å x 25Å x 25Å to allow ample space for the ligand to move.

-

Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search (a value of 16 or 32 is recommended for accuracy).

-

Run Docking Simulation: Execute the Vina command-line program with the configuration file as input.

-

Analyze Results: Vina will output a file containing the predicted binding poses (typically 9-10), ranked by their calculated binding affinity (in kcal/mol).

-

Interpreting and Validating Docking Results

The top-ranked pose is not always the most biologically relevant. A critical analysis is required.

-

Trustworthiness Check (Self-Validation):

-

Re-docking: A crucial validation step is to remove the co-crystallized ligand from the original PDB file and dock it back into the receptor. If the docking protocol is reliable, the top-ranked predicted pose should have a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystallographic pose. This confirms the protocol can reproduce a known binding mode.

-

Pose Clustering: Analyze the output poses. If multiple high-ranking poses cluster together with similar conformations, it increases confidence in that binding mode.

-

Visual Inspection: Examine the top-ranked poses for chemically sensible interactions. Look for hydrogen bonds with key hinge-region residues, hydrophobic interactions in defined pockets, and an overall good shape complementarity.

-

| Metric | Hypothetical Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity. |

| RMSD from Reference | 1.2 Å | Excellent agreement with the known binding mode of a similar inhibitor. |

| Key H-Bond Interactions | Met104, Leu106 (Hinge) | Formation of expected hydrogen bonds critical for kinase inhibition. |

| Hydrophobic Interactions | Val37, Ala50, Leu155 | Ligand occupies the hydrophobic pocket, displacing water. |

Part 4: Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Theoretical Basis